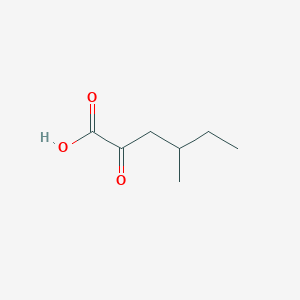
2-Oxo-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxo-4-methylhexanoic acid” is a chemical compound with the molecular formula C7H12O3 . It is also known as "Hexanoic acid, 2-oxo-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “2-Oxo-4-methylhexanoic acid” is available as a 2D Mol file . The molecular weight of this compound is 144.1684 .Scientific Research Applications
Metabolic Pathways and Environmental Impact
- Research has identified 2-ethylhexanoic acid (2-EHA) as a metabolite of significant phthalates, commonly used as plasticizers. The major catabolic pathway for 2-EHA in humans is beta-oxidation. The dominant final urinary metabolite was identified as 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA), suggesting that similar compounds like 2-oxo-4-methylhexanoic acid may have comparable metabolic pathways and could potentially be involved in environmental pollutant degradation processes (Stingel et al., 2007).
Biochemical Synthesis
- A study on the synthesis of 4-oxo-2-butenoic acids, closely related to 2-oxo-4-methylhexanoic acid, presented methods for producing these compounds across a broad range of substrates. These acids are considered biologically active species and versatile intermediates for further derivatization, highlighting their importance in biochemical research and applications (Uguen et al., 2021).
Neuroprotective Properties
- The discovery of neuroprotective natural products from Alpinia oxyphylla, including compounds structurally similar to 2-oxo-4-methylhexanoic acid, underscores the potential of these compounds in therapeutic research, especially for neurodegenerative diseases like Parkinson's Disease (Li et al., 2016).
Industrial and Biotechnological Applications
- The degradation pathways of iso-alkanes like 2-methylhexane, resulting in compounds such as 2-methylhexanoic and 5-methylhexanoic acids, indicate the potential industrial applications of related compounds, including 2-oxo-4-methylhexanoic acid, in biotechnological processes and environmental bioremediation (Thijsse & Linden, 2006).
Chemical and Pharmaceutical Synthesis
- The compound's structural similarity to other hexanoic acid derivatives, which have been studied for their roles in chemical reactions and pharmaceutical synthesis, suggests that 2-oxo-4-methylhexanoic acid may also be significant in these fields. For example, hexanedioic acid has been synthesized using sulfuric acid as an oxidant, a process potentially relevant to the synthesis or degradation of 2-oxo-4-methylhexanoic acid (Chu, 2000).
Safety and Hazards
The safety data sheet for a similar compound, “4-Methylhexanoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-methyl-2-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5(2)4-6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWNVXXCJVKCNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33876-39-0 |
Source


|
| Record name | 4-methyl-2-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)



![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2359482.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)
![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)
![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)
![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)
